molecular formula C20H19N5O B2423011 2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 579442-78-7

2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2423011
CAS No.: 579442-78-7
M. Wt: 345.406
InChI Key: JSWCBKYUXFKTKA-UHFFFAOYSA-N
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Description

2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrroloquinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline rings. The presence of amino, phenyl, and propyl groups further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid (MsOH) and methanol (MeOH), are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solid-phase synthesis and the use of automated synthesizers can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), methanesulfonic acid (MsOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various amino-substituted compounds.

Scientific Research Applications

2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-amino-1-phenyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-2-12-22-20(26)16-17-19(24-15-11-7-6-10-14(15)23-17)25(18(16)21)13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWCBKYUXFKTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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